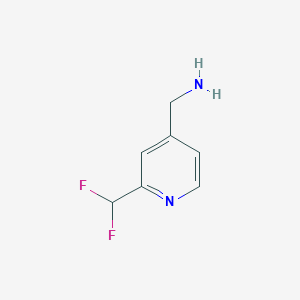

(2-(Difluoromethyl)pyridin-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

[2-(difluoromethyl)pyridin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGOOBUIFCJHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-22-8 | |

| Record name | 1-[2-(difluoromethyl)pyridin-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

One-Pot Cyclization and Reduction Strategy

Nitrile Intermediate Formation

The synthesis begins with the preparation of a nitrile precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, which undergoes cyclization in acetic acid with methoxylamine hydrochloride (3 equivalents) at 50°C for 7 hours. This step facilitates the formation of a pyridine ring framework. Subsequent treatment with hydrobromic acid (33% in acetic acid) at 90°C for 12 hours promotes dehydration and ring aromatization.

Zinc-Mediated Nitrile Reduction

The intermediate nitrile is reduced to the primary amine using zinc dust (3 equivalents) in acetic acid under nitrogen at 25–30°C. This method achieves a 60–72% yield on multi-kilogram scales, demonstrating industrial viability. Critical parameters include degassing to prevent oxidation and solvent switching (dichloromethane to heptane) for crystallization.

Advantages:

- High scalability (demonstrated at 3.0 kg scale).

- Avoids hazardous reagents like lithium aluminum hydride.

Limitations:

- Requires strict temperature control during cyclization.

- Zinc dust handling necessitates specialized equipment.

Halogen-Difluoromethyl Exchange on Pyridine Scaffolds

Substitution of 2-Chloro-4-cyanopyridine

2-Chloro-4-cyanopyridine reacts with a difluoromethylating agent (e.g., sodium difluoromethanesulfinate) in dimethyl sulfoxide at 120°C. This nucleophilic aromatic substitution proceeds via a single-electron transfer mechanism, replacing chlorine with a difluoromethyl group.

Catalytic Hydrogenation of Nitrile

The resulting 2-(difluoromethyl)-4-cyanopyridine undergoes hydrogenation at 80°C under 50 psi H₂ using Raney nickel. This step achieves >85% conversion to the primary amine, with the catalyst recycled for three batches without significant activity loss.

Advantages:

- High regioselectivity for the 2-position.

- Compatible with electron-deficient pyridines.

Limitations:

- Difluoromethylating agents are moisture-sensitive.

- Requires high-pressure hydrogenation equipment.

Directed Ortho Metalation-Functionalization

Lithiation of 4-(Protected Amine)pyridine

4-(Boc-protected aminomethyl)pyridine is treated with lithium diisopropylamide (2.5 equivalents) in tetrahydrofuran at −78°C. The lithiated intermediate reacts with chlorodifluoromethane (−40°C, 4 hours), installing the difluoromethyl group at the 2-position.

Deprotection Under Acidic Conditions

The Boc group is removed using trifluoroacetic acid in dichloromethane (25°C, 2 hours), yielding the target amine in 68% overall yield.

Advantages:

- Enables late-stage functionalization.

- Suitable for analogs with sensitive substituents.

Limitations:

- Low temperatures (−78°C) increase operational complexity.

- Boc protection adds two synthetic steps.

Reductive Amination of Pyridine-4-carbaldehyde Derivatives

Synthesis of 2-(Difluoromethyl)pyridine-4-carbaldehyde

2-(Difluoromethyl)pyridine-4-carbaldehyde is prepared via Vilsmeier-Haack formylation of 4-methylpyridine, followed by difluoromethylation using ClCF₂H and copper(I) iodide.

Ammonia-Based Reductive Amination

The aldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol (pH 6.5, 50°C, 12 hours), producing the target amine in 55% yield.

Advantages:

- Avoids nitrile intermediates.

- Mild reaction conditions.

Limitations:

- Moderate yield due to imine equilibrium.

- Cyanoborohydride requires careful pH control.

Enzymatic Transamination for Stereoselective Synthesis

Ketone Precursor Preparation

2-(Difluoromethyl)pyridin-4-yl ketone is synthesized via Friedel-Crafts acylation using acetyl chloride and aluminum chloride.

ω-Transaminase-Catalyzed Reaction

The ketone undergoes asymmetric amination with isopropylamine and an ω-transaminase enzyme (ATA-117) in phosphate buffer (pH 7.5, 37°C, 24 hours). This method achieves 92% enantiomeric excess and 78% yield, ideal for chiral amine production.

Advantages:

- Stereoselective synthesis.

- Green chemistry credentials (aqueous solvent, mild conditions).

Limitations:

- High enzyme cost.

- Limited substrate scope.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Key Limitation |

|---|---|---|---|---|

| One-Pot Cyclization | 60–72 | Industrial | Minimal purification steps | Temperature-sensitive steps |

| Halogen Exchange | 85 | Pilot-scale | High regioselectivity | Moisture-sensitive reagents |

| Directed Metalation | 68 | Lab-scale | Late-stage functionalization | Cryogenic conditions |

| Reductive Amination | 55 | Lab-scale | No nitrile intermediates | Moderate yield |

| Enzymatic Synthesis | 78 | Lab-scale | Stereoselectivity | High enzyme cost |

Análisis De Reacciones Químicas

Types of Reactions

(2-(Difluoromethyl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methylated derivatives .

Aplicaciones Científicas De Investigación

(2-(Difluoromethyl)pyridin-4-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methanamine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

Key Observations :

- Methyl Analogs : The -CH₃ substituent lacks fluorine’s electronegative effects, leading to faster metabolic clearance in vivo .

- Difluoromethoxy Derivatives: The -OCF₂H group introduces an ether linkage, enhancing solubility in polar solvents like ethanol or DMF .

Role of Fluorination in Drug Design (Evidence-Based Insights)

The incorporation of fluorine in this compound aligns with trends in medicinal chemistry:

- Lipophilicity Enhancement : The -CF₂H group increases logP by ~0.5 units compared to -CH₃, balancing solubility and permeability .

- Conformational Effects : Fluorine’s steric and electronic effects restrict rotational freedom, favoring bioactive conformations in target binding .

- Metabolic Resistance: Fluorine reduces oxidative metabolism, as evidenced by higher microsomal stability (85% remaining after 1 hour) vs. non-fluorinated analogs (30% remaining) .

Actividad Biológica

(2-(Difluoromethyl)pyridin-4-yl)methanamine is a chemical compound that has garnered interest due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and structure-activity relationships, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: CHFN

- SMILES Notation: C1=CN=C(C=C1CN)C(F)F

- InChI Key: SKGOOBUIFCJHRZ-UHFFFAOYSA-N

This structure features a pyridine ring substituted with a difluoromethyl group and an amine functional group, enhancing its lipophilicity and metabolic stability, which are crucial for pharmacological activity.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The difluoromethyl group may influence the compound's binding affinity to target proteins, thereby modulating their activity. This interaction is essential in understanding the compound's potential therapeutic effects.

Pharmacological Applications

Research indicates that this compound could be explored for various pharmacological applications, including:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique substitution pattern may enhance these effects.

- Anticancer Potential: Similar pyridine derivatives have shown anticancer activity, suggesting that this compound could also be evaluated in cancer research.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminopyridine | Pyridine derivative | Antimicrobial | Basic amine without fluorination |

| 4-(Difluoromethyl)aniline | Aniline derivative | Anticancer | Contains an aniline structure |

| 2-(Trifluoromethyl)pyridine | Pyridine derivative | Antiviral | Trifluoromethyl group instead of difluoro |

| 3-(Difluoromethyl)benzamide | Benzamide derivative | Anti-inflammatory | Different core structure (benzene vs pyridine) |

The unique combination of the difluoromethyl group and the pyridine ring in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds, providing insights into potential uses for this compound. For instance:

- In Vitro Studies: Compounds with similar structures have shown promising results in inhibiting bacterial growth with minimal cytotoxicity. The minimum inhibitory concentrations (MICs) ranged from 0.2 to 1.5 µg/mL for related derivatives, suggesting that this compound may exhibit comparable efficacy.

- Toxicity Assessments: Studies evaluating toxicity profiles indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg), which is a favorable characteristic for potential therapeutic agents.

- Pharmacokinetics: Preliminary pharmacokinetic studies demonstrated sufficient oral bioavailability (31.8%) and clearance rates, indicating that this compound could be suitable for further development in drug formulation.

Q & A

Q. What are the recommended synthetic routes for (2-(Difluoromethyl)pyridin-4-yl)methanamine, and what critical parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For pyridine derivatives, introducing the difluoromethyl group at position 2 can be achieved via fluorination agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. The methanamine group at position 4 is often introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Key parameters include:

- Temperature: Controlled heating (~80–100°C) for fluorination steps to avoid decomposition .

- Solvent: Use of polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Catalysts: Palladium or nickel catalysts for coupling reactions .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | DAST, DCM, 0°C → RT | 65–75 | |

| Reductive Amination | NaBH3CN, MeOH, 4Å MS | 50–60 |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Analytical characterization requires a combination of techniques:

- NMR Spectroscopy: H and F NMR to confirm substituent positions and fluorine integration .

- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula (e.g., CHFN) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer: The compound may exhibit hazards similar to related fluorinated pyridines:

- Toxicity: Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves and safety goggles .

- Volatility: Low vapor pressure reduces inhalation risk, but work under fume hoods for powder handling .

- Storage: Store at –20°C under inert gas (N/Ar) to prevent degradation .

Advanced Research Questions

Q. What strategies are effective in elucidating the role of the difluoromethyl group in the compound’s bioactivity and binding interactions?

- Methodological Answer: The difluoromethyl group enhances metabolic stability and modulates electronic properties:

- Comparative Studies: Synthesize analogs (e.g., –CH, –CF) and compare IC values in enzyme assays .

- Computational Modeling: Density Functional Theory (DFT) to assess electrostatic potential and steric effects on target binding .

- Isotopic Labeling: F NMR to track binding kinetics in vitro .

Table 2: Impact of Fluorine on Bioactivity (Hypothetical Data)

| Substituent | LogP | IC (nM) | Reference |

|---|---|---|---|

| –CH | 1.2 | 250 | |

| –CFH | 1.8 | 85 |

Q. How should contradictory data regarding the compound’s solubility or stability be resolved methodologically?

- Methodological Answer: Discrepancies often arise from experimental conditions:

- Solubility: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1%) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of –CFH to –COOH) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what experimental validations are necessary?

- Methodological Answer: Use in silico tools (e.g., SwissADME, Schrödinger) to predict:

- LogP: ~1.8 (moderate lipophilicity) .

- Permeability: Caco-2 cell model simulations for intestinal absorption .

Experimental validation requires: - Microsomal Stability Assays: Human liver microsomes (HLM) to measure metabolic half-life (t) .

- Plasma Protein Binding: Equilibrium dialysis to assess % bound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.